3-[2-[4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]-2-oxoethyl]-4-methylpiperazin-2-one
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Overview
Description
3-[2-[4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]-2-oxoethyl]-4-methylpiperazin-2-one is a complex organic compound with significant potential in various scientific fields. This compound features a piperidine and piperazine ring, both of which are common in medicinal chemistry due to their biological activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]-2-oxoethyl]-4-methylpiperazin-2-one typically involves multiple steps. One common method starts with the preparation of the piperidine and piperazine intermediates, followed by their coupling under specific conditions. The reaction conditions often include the use of organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
3-[2-[4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]-2-oxoethyl]-4-methylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.
Scientific Research Applications
3-[2-[4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]-2-oxoethyl]-4-methylpiperazin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding assays.
Medicine: Investigated for its pharmacological properties, including potential use as an antipsychotic or antidepressant.
Industry: Utilized in the development of new materials with specific properties, such as increased stability or enhanced solubility.
Mechanism of Action
The mechanism of action of 3-[2-[4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]-2-oxoethyl]-4-methylpiperazin-2-one involves its interaction with specific molecular targets. The compound may bind to receptors in the central nervous system, modulating neurotransmitter activity and exerting its effects. The trifluoromethyl group enhances the compound’s ability to cross the blood-brain barrier, increasing its efficacy in targeting central nervous system receptors.
Comparison with Similar Compounds
Similar Compounds
Trifluperidol: Another compound with a trifluoromethyl group and piperidine ring, used as an antipsychotic.
Fluoxetine: A selective serotonin reuptake inhibitor with a trifluoromethyl group, used as an antidepressant.
Haloperidol: A butyrophenone derivative with a piperidine ring, used as an antipsychotic.
Uniqueness
3-[2-[4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]-2-oxoethyl]-4-methylpiperazin-2-one is unique due to its combination of a piperidine and piperazine ring, along with the trifluoromethyl group. This combination enhances its stability, lipophilicity, and ability to interact with central nervous system receptors, making it a promising candidate for further research and development.
Properties
IUPAC Name |
3-[2-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]-2-oxoethyl]-4-methylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F3N3O3/c1-24-10-7-23-17(27)15(24)12-16(26)25-8-5-18(28,6-9-25)13-3-2-4-14(11-13)19(20,21)22/h2-4,11,15,28H,5-10,12H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHAQMGDQCYRIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC(=O)C1CC(=O)N2CCC(CC2)(C3=CC(=CC=C3)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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